Product packaging for Octahydro-1h-cyclopenta[b]pyridine(Cat. No.:CAS No. 51501-54-3)

Octahydro-1h-cyclopenta[b]pyridine

Cat. No.: B1294527
CAS No.: 51501-54-3
M. Wt: 125.21 g/mol
InChI Key: CJNWCWVQGCSQRA-UHFFFAOYSA-N
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Description

Significance as a Bicyclic Amine Scaffold in Organic Chemistry

In the realm of organic chemistry, the utility of a molecular scaffold is often determined by its structural characteristics and its ability to serve as a foundation for the construction of more complex molecules. The Octahydro-1H-cyclopenta[b]pyridine scaffold is significant for several reasons:

Conformational Rigidity: The fused ring system of this compound restricts the number of conformations the molecule can adopt. This rigidity is a valuable asset in the design of molecules intended to interact with specific biological targets, as it can lead to higher binding affinity and selectivity. smolecule.com

Three-Dimensionality: Unlike flat, aromatic systems, the saturated nature of this bicyclic amine provides a distinct three-dimensional architecture. This allows for the precise spatial orientation of substituents, which is crucial for interacting with the complex three-dimensional structures of biological macromolecules like proteins and enzymes. smolecule.com

Synthetic Accessibility: Various synthetic routes to this compound and its derivatives have been developed, making this scaffold accessible for research purposes. These methods include catalytic reduction of the corresponding pyridine (B92270) precursors and multi-step sequences involving cyclization reactions. smolecule.combiosynth.com

The following table provides a summary of the key properties of this compound:

PropertyValue
Molecular Formula C₈H₁₅N
Molar Mass 125.21 g/mol
CAS Number 51501-54-3
Appearance Combustible liquid
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 0
Topological Polar Surface Area 12 Ų

Contextualization within Modern Medicinal Chemistry and Drug Discovery

The principles of modern medicinal chemistry increasingly emphasize the importance of molecular scaffolds that can impart favorable pharmacological properties. Saturated heterocyclic compounds, such as this compound, are gaining significant attention in drug discovery for their potential to improve aqueous solubility, reduce off-target toxicity, and provide greater structural diversity. researchgate.net

The this compound scaffold has been explored in several areas of medicinal chemistry:

Central Nervous System (CNS) Agents: A notable application of this scaffold is in the development of conformationally restricted analogues of neurotransmitters. For instance, it has been used to create a bicyclic analogue of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the CNS. smolecule.com The rigid structure of the scaffold helps to lock the GABA pharmacophore into a specific conformation, which can lead to enhanced selectivity for GABA receptor subtypes. smolecule.com

Analgesic and Antihistaminic Potential: Preliminary research has suggested that this compound and its derivatives may possess analgesic and antihistaminic properties. biosynth.com These findings, while early, point towards the potential for this scaffold to be a starting point for the development of new pain relievers and allergy medications.

Enzyme Inhibition: The compound has been shown to act as a competitive inhibitor of certain enzymes, such as α-mannosidase. biosynth.com This inhibitory activity suggests that derivatives of this scaffold could be investigated for the treatment of diseases where enzymatic pathways are dysregulated.

The table below summarizes some of the reported biological activities of compounds derived from the cyclopenta[b]pyridine framework:

Derivative ClassBiological Activity
GABA AnaloguesPotential modulators of GABAergic pathways in the CNS. smolecule.com
General DerivativesPotential analgesic and antihistaminic effects. biosynth.com
Nitromethylene DerivativesModerate insecticidal activities against Aphis craccivora. nih.gov
Carbonitrile DerivativesPotential as corrosion inhibitors for steel alloys. nih.gov

Overview of Research Trajectories and Future Perspectives

The exploration of saturated bicyclic nitrogen heterocycles is a growing trend in medicinal chemistry. researchgate.net The unique structural features of scaffolds like this compound offer a departure from the often flat and rigid structures of many existing drugs, opening up new avenues for drug design.

Future research involving this compound is likely to focus on several key areas:

Expansion of Chemical Space: Synthetic chemists will likely continue to develop new methods for the derivatization of the this compound core, creating libraries of novel compounds with diverse functionalities. This will provide a broader range of molecules for biological screening.

Exploration of New Therapeutic Targets: While initial research has focused on the CNS, the versatility of the scaffold suggests that its derivatives could be active against a wider range of biological targets. Future studies may explore its potential in areas such as oncology, infectious diseases, and metabolic disorders.

Stereoselective Synthesis: The presence of multiple stereocenters in this compound means that different stereoisomers can have vastly different biological activities. The development of highly stereoselective synthetic routes will be crucial for isolating and evaluating the therapeutic potential of individual enantiomers and diastereomers.

The increasing number of FDA-approved drugs containing nitrogen heterocycles underscores the importance of these scaffolds in modern medicine. acs.org As our understanding of the relationship between three-dimensional molecular structure and biological activity deepens, scaffolds like this compound are poised to play an increasingly important role in the development of the next generation of therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N B1294527 Octahydro-1h-cyclopenta[b]pyridine CAS No. 51501-54-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-3-7-4-2-6-9-8(7)5-1/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNWCWVQGCSQRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCCNC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90965836
Record name Octahydro-1H-cyclopenta[b]pyridine
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Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51501-54-3
Record name Octahydro-1H-cyclopenta[b]pyridine
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Record name Octahydro-1H-1-pyrindine
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Record name 51501-54-3
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Record name Octahydro-1H-cyclopenta[b]pyridine
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Record name Octahydro-1H-1-pyrindine
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Synthetic Methodologies and Strategies

Advanced Synthetic Routes to the Octahydro-1H-cyclopenta[b]pyridine Core

The construction of the this compound skeleton presents a notable challenge in synthetic organic chemistry. colab.ws Researchers have developed various advanced routes to access this core structure, often employing multi-step protocols and sophisticated catalytic systems.

Multi-Step Synthesis Protocols

Multi-step synthesis remains a fundamental approach for assembling the this compound core. These protocols often involve the sequential formation of the constituent rings and the introduction of desired functionalities.

One documented multi-step synthesis involves the reaction of 1-((5-chloropyridin-2-yl)methyl)-2-(nitromethylene)-octahydro-1H-cyclopenta[d]-pyrimidine with primary amines and formaldehyde (B43269). nih.gov This reaction regioselectively yields various nitromethylene derivatives. nih.gov Although this specific example leads to a related pyrimidine-fused system, the underlying principles of building upon a pre-existing cyclopentane (B165970) or pyridine (B92270) ring are central to many multi-step syntheses of the target scaffold.

Another notable multi-step approach is the stereoselective synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, an analogue of the target compound. google.comgoogle.com This process highlights key transformations that can be adapted for the synthesis of this compound. The synthesis begins with the enzymatic hydrolysis of a dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate racemate to achieve optical resolution. google.com The resulting enantiomerically enriched intermediate is then converted to a hexahydrofuro[3,4-b]pyridine-5,7-dione derivative. google.com Subsequent multi-step conversion of this intermediate ultimately yields the desired octahydro-1H-pyrrolo[3,4-b]pyridine with high optical purity. google.com This sequence underscores the utility of chiral resolution and functional group interconversions in accessing stereochemically defined fused pyridine systems.

Convergent and Divergent Synthesis Approaches

While specific examples of convergent and divergent syntheses focusing solely on the this compound core are not extensively detailed in the provided search results, the principles of these strategies are relevant. A convergent approach would involve the independent synthesis of the cyclopentane and pyridine ring precursors, which are then joined together in a later step. This strategy can be highly efficient for complex targets. Conversely, a divergent synthesis would start from a common intermediate that is elaborated into a variety of this compound derivatives by introducing different substituents or functional groups.

Stereoselective and Diastereoselective Synthesis of this compound Derivatives

Controlling the stereochemistry of the multiple chiral centers within the this compound framework is crucial for its application in medicinal chemistry. Consequently, significant research has focused on developing stereoselective and diastereoselective synthetic methods.

Palladium-Catalyzed Diastereoselective Cyclizations

Palladium catalysis has emerged as a powerful tool for the diastereoselective construction of cyclic systems. A highly diastereoselective synthesis of an octahydro-1H-cyclopenta[c]pyridine skeleton has been achieved via a Pd/Au-relay catalyzed reaction. rsc.org This strategy involves the sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization of a (Z)-1-iodo-1,6-diene and an alkyne. rsc.org The initial palladium-catalyzed Heck/Sonogashira sequence furnishes piperidines with 1,5-enyne motifs, which then undergo a gold-catalyzed cyclization to yield the octahydro-1H-cyclopenta[c]pyridine derivatives with excellent diastereoselectivity (>99.5:1). rsc.org

Furthermore, palladium-catalyzed hydroboration/cyclization of 1,n-dienes offers a direct route to borylalkyl cyclopentanes, which can serve as versatile intermediates for the synthesis of fused ring systems. nih.gov This method has been successfully applied to the synthesis of elaborated pyrrolidine (B122466) cores from diallylamines. nih.gov

Enantioselective and Diastereoselective Control Strategies

Achieving both enantioselective and diastereoselective control is a key objective in the synthesis of complex molecules like this compound. Cascade reactions, which combine multiple transformations into a single synthetic operation, have proven to be effective in this regard.

For instance, a cascade aza-Piancatelli reaction and [3+3]/[4+2] cycloaddition reactions have been utilized to generate octahydro-4H-cyclopenta[b]pyridin-6-one scaffolds. nih.gov This method, guided by the principles of pot, atom, and step economy (PASE), delivers the desired products with excellent regio- and diastereoselectivities. nih.gov

Another powerful strategy involves the use of radical cyclizations. The pyridazinone ring system has been employed as a scaffold for the diastereoselective preparation of cis-fused cyclopenta-pyridazinones through a directed 5-exo radical cyclization. nih.gov This approach allows for the highly diastereoselective installation of a cis-fused cyclopentane ring. nih.gov

Chiral Pool and Auxiliary-Based Methodologies

The use of the chiral pool, which utilizes readily available enantiomerically pure natural products as starting materials, is a classic strategy for asymmetric synthesis. While specific examples directly employing the chiral pool for this compound were not prominent in the search results, this approach remains a viable option.

Auxiliary-based methodologies, where a chiral auxiliary is temporarily incorporated into the molecule to direct a stereoselective reaction, are also a cornerstone of asymmetric synthesis. The use of pseudoephedrine as a chiral auxiliary has been demonstrated in the synthesis of a functionalized aza-spirocycle, a related structural motif. nih.gov In this synthesis, an alkylated pseudoephedrine analogue was treated with an organolithium reagent to stereoselectively generate a ketone intermediate. nih.gov This highlights the potential of chiral auxiliaries to control the formation of key stereocenters in the synthesis of complex heterocyclic systems.

Catalytic Reduction Techniques for Pyridine Ring Hydrogenation

The hydrogenation of pyridine and its derivatives is a fundamental method for synthesizing piperidines, which are crucial components in many pharmaceuticals and agrochemicals. researchgate.net This transformation can be achieved through both heterogeneous and homogeneous catalytic systems. researchgate.net

Heterogeneous Catalytic Hydrogenation

Heterogeneous catalytic hydrogenation involves the use of a solid catalyst that is not in the same phase as the reactants. This method is widely employed for the reduction of pyridines due to the often high activity and stability of the catalysts.

Supported noble metal catalysts are highly effective for pyridine hydrogenation. cjcatal.com A study investigating various supported noble metal catalysts found that a 5% Ruthenium-on-carbon (Ru/C) catalyst exhibited the highest activity compared to Palladium (Pd/C), Platinum (Pt/C), and Iridium (Ir/C) catalysts. cjcatal.com The order of catalytic activity was determined to be Ru/C > Pd/C > Pt/C > Ir/C. cjcatal.com Under optimal conditions of 100 °C and 3.0 MPa of H2 pressure, pyridine could be completely converted to piperidine (B6355638) with 100% selectivity using the 5% Ru/C catalyst. cjcatal.com This catalyst also demonstrated good reusability over five cycles without a significant decrease in activity or selectivity. cjcatal.com

Bimetallic catalysts have also been explored to enhance catalytic performance. abo.fi For instance, bimetallic nanoparticles of palladium with silver or copper have shown increased activity in the selective hydrogenation of pyridine to piperidine. abo.fi This enhanced activity is attributed to the small particle size (2–3 nm) of the bimetallic nanoparticles compared to monometallic palladium catalysts. abo.fi Under mild conditions (60°C, 70 atm H2), these bimetallic catalysts can achieve 99% pyridine conversion with 99% selectivity for piperidine. abo.fi

The nature of the support can also influence the catalytic activity. Palladium catalysts supported on acidic fluorinated magnesium hydroxide (B78521) have demonstrated good catalytic activities for the hydrogenation of various N-heterocycles, including pyridines, at elevated temperatures and pressures without the need for acid additives. researchgate.net

Electrocatalytic hydrogenation presents an alternative approach, offering the potential for milder reaction conditions. nih.gov Using a carbon-supported rhodium catalyst in an anion-exchange membrane electrolyzer, the hydrogenation of pyridine to piperidine can be achieved at ambient temperature and pressure. nih.gov This method avoids the use of high-pressure H2 gas and acidic additives, which can cause corrosion and waste production. nih.gov

Below is a table summarizing the performance of various heterogeneous catalysts in pyridine hydrogenation:

CatalystSupportTemperature (°C)Pressure (MPa)Conversion (%)Selectivity to Piperidine (%)
5% RuCarbon1003.0100100
Pd-Ag-607.0 (70 atm)9999
Pd-Cu-607.0 (70 atm)9999
RhCarbonAmbientAmbientQuantitative98 (yield)

Homogeneous Catalytic Hydrogenation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers advantages in terms of selectivity and milder reaction conditions. However, the separation of the catalyst from the product can be more challenging compared to heterogeneous systems.

Ruthenium-based complexes have been shown to be effective homogeneous catalysts for the transfer hydrogenation of ketones, a related reduction reaction. nih.gov While not directly focused on pyridine hydrogenation to form this compound, these systems demonstrate the potential of soluble metal complexes in catalytic reductions. nih.gov For example, ruthenium(II) p-cymene (B1678584) complexes with pyridine-quinoline and biquinoline-based ligands have shown high activity in the transfer hydrogenation of acetophenone (B1666503) to 1-phenylethanol (B42297) using 2-propanol as the hydrogen source. nih.gov

Another approach in homogeneous catalysis is hydrosilylation. The titanocene (B72419) derivative [Cp2TiMe2] can catalyze the regioselective hydrosilylation of pyridine and its substituted derivatives. nih.gov The reaction proceeds through a postulated [Cp2TiH] intermediate. nih.gov This method provides a pathway to reduced pyridine derivatives under homogeneous conditions. nih.gov

Novel Reaction Pathways for Constructing the Bicyclic System

Beyond the direct hydrogenation of a pre-existing pyridine ring fused to a cyclopentane ring, several synthetic strategies focus on constructing the this compound core from acyclic or monocyclic precursors.

Diels-Alder Reactions for Bicyclic Structure Formation

The Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings, can be envisioned as a potential route to the cyclopenta[b]pyridine skeleton. While specific examples for the direct synthesis of this compound via this method are not prevalent in the provided search results, the general principle involves the [4+2] cycloaddition of a diene and a dienophile. A hypothetical approach could involve the reaction of a cyclopentadiene (B3395910) derivative with a suitable dieneophile containing a nitrogen atom, followed by subsequent reduction of the newly formed ring. A recent study described a cascade aza-Piancatelli/[4+2] cycloaddition reaction to generate octahydro-4H-cyclopenta[b]pyridin-6-one scaffolds, highlighting the utility of cycloaddition strategies in constructing this bicyclic system. nih.gov

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions are a key strategy for forming cyclic structures, including the bicyclic system of this compound. One example involves the acid-promoted cyclization of oxime intermediates derived from 5-acetal-1-carbonyl compounds. clockss.org This method has been successfully applied to the synthesis of various alkylpyridine derivatives. clockss.org Another approach involves the manganese-catalyzed oxidation of the CH2 group adjacent to the pyridine moiety in 2,3-cyclopentenopyridine analogues to afford 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, which can then be further reduced to the saturated system. rsc.org

Metal-Catalyzed Coupling Reactions

Metal-catalyzed coupling reactions offer versatile methods for C-C and C-N bond formation, which can be applied to the synthesis of the cyclopenta[b]pyridine framework. While specific examples directly leading to this compound using Sonogashira or Heck-type cyclizations were not explicitly detailed in the search results, the principles of these reactions are applicable. For instance, a Heck-type intramolecular cyclization of a suitably functionalized cyclopentene (B43876) derivative bearing a pyridine precursor could be a viable route. Similarly, a Sonogashira coupling could be employed to construct a key intermediate that subsequently undergoes cyclization to form the bicyclic core.

Synthesis of Structurally Modified this compound Derivatives and Analogues

The core structure of this compound serves as a versatile scaffold for the development of a wide array of structurally modified derivatives and analogues. Researchers have employed various synthetic strategies to introduce functional groups, alter stereochemistry, and replace the cyclopentane or pyridine rings with other cyclic systems, leading to compounds with diverse chemical properties. These methodologies often focus on catalytic processes, cyclization reactions, and the functionalization of pre-existing skeletons.

A significant approach to creating analogues involves the catalytic hydrogenation of unsaturated cyclopenta[b]pyridine precursors. The choice of catalyst and reaction conditions is crucial for achieving high yield and selectivity. For instance, the hydrogenation of pyridine and its derivatives to form piperidine rings, a key feature of the this compound structure, has been extensively studied. Supported noble metal catalysts, such as Ruthenium on carbon (Ru/C), have demonstrated high efficiency. cjcatal.com Under optimal conditions of 100 °C and a hydrogen pressure of 3.0 MPa, a 5% Ru/C catalyst can achieve complete conversion of pyridine to piperidine with 100% selectivity. cjcatal.com Bimetallic catalysts have also been explored to enhance activity, with studies showing that nanoparticles of palladium-based bimetallic catalysts can achieve 99% conversion of pyridine at 60°C and 70 atm of H₂ pressure. abo.fi

Another key strategy is the construction of the fused ring system through cyclization reactions. A diastereoselective synthesis of the octahydro-1H-cyclopenta[c]pyridine skeleton has been achieved via a Pd/Au-relay catalyzed reaction. rsc.org This method involves a sequential intramolecular Heck-type cyclization, Sonogashira coupling, and a 1,5-enyne cyclization, yielding the desired product with excellent diastereoselectivity. rsc.org

Furthermore, modifications can be introduced by starting with related heterocyclic structures and building the desired framework. For example, derivatives of octahydro-1H-cyclopenta[d]pyrimidine have been synthesized regioselectively. nih.govacs.org In one study, 1-((5-chloropyridin-2-yl)methyl)-2-(nitromethylene)-octahydro-1H-cyclopenta[d]pyrimidine was reacted with primary amines and formaldehyde to yield a series of nitromethylene derivatives. nih.govacs.org

The synthesis of ketone analogues, such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, has been accomplished through the direct oxidation of 2,3-cyclopentenopyridine analogues. This reaction uses Manganese(II) triflate (Mn(OTf)₂) as a catalyst and tert-Butyl hydroperoxide (t-BuOOH) as an oxidant in water, providing high yield and chemoselectivity. rsc.org

The following tables summarize various synthetic strategies and the resulting derivatives and analogues of this compound.

Table 1: Catalytic Hydrogenation for the Synthesis of Saturated Pyridine Derivatives

Catalyst Substrate Product Key Conditions Conversion/Selectivity Source
5% Ru/C Pyridine Piperidine 100 °C, 3.0 MPa H₂ 100% Conversion, 100% Selectivity cjcatal.com
Pd/C, Pt/C, Ir/C Pyridine Piperidine 100 °C, 3.0 MPa H₂ Activity Order: Ru/C > Pd/C > Pt/C > Ir/C cjcatal.com

Table 2: Synthesis of this compound Analogues

Analogue Skeleton Synthetic Method Key Reagents/Catalysts Precursor Resulting Derivative Source
Octahydro-1H-cyclopenta[c]pyridine Pd/Au-relay catalyzed sequential cyclization IPrAuCl/AgBF₄ (Z)-1-iodo-1,6-diene and alkyne Piperidines bearing 1,5-enyne motifs rsc.org
Octahydro-1H-cyclopenta[d]pyrimidine Reaction with primary amines and formaldehyde Formaldehyde 1-((5-chloropyridin-2-yl)methyl)-2-(nitromethylene)-octahydro-1H-cyclopenta[d]pyrimidine Nitromethylene derivatives nih.govacs.org
6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Manganese-catalyzed oxidation Mn(OTf)₂, t-BuOOH 2,3-cyclopentenopyridine analogues Ketone analogues rsc.org

Table 3: Compound Names Mentioned

Compound Name
This compound
Pyridine
Piperidine
6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
2,3-cyclopentenopyridine
(Z)-1-iodo-1,6-diene
Octahydro-1H-cyclopenta[c]pyridine
1-((5-chloropyridin-2-yl)methyl)-2-(nitromethylene)-octahydro-1H-cyclopenta[d]pyrimidine
Octahydro-1H-cyclopenta[d]pyrimidine
Octahydro-1H-pyrido[1,2-a]pyrazine
3-(7,8-dimethyl-2-(2-chlorobenzyl)octahydro-1H-pyrido(1,2-a)pyrazin-8-yl)phenol
N-phenethyl derivative
Octahydroquinolizine

Chemical Reactivity and Transformations of the Octahydro 1h Cyclopenta B Pyridine Nucleus

Functional Group Interconversions on the Bicyclic Scaffold

Functional group interconversions on the octahydro-1H-cyclopenta[b]pyridine skeleton are fundamental for the synthesis of diverse derivatives. These transformations typically involve standard organic reactions, with the specific outcomes influenced by the stereochemistry and substitution pattern of the bicyclic system.

For instance, the introduction of a carbonyl group, often at the 5-position of the cyclopentane (B165970) ring, opens up a variety of subsequent transformations. This ketone can be reduced to a secondary alcohol using standard reducing agents like sodium borohydride (B1222165). The resulting hydroxyl group can then be a handle for further functionalization, such as conversion to a good leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic substitution reactions.

Catalytic hydrogenation is a key reaction for the synthesis of the saturated this compound core from its unsaturated precursors, such as 6,7-dihydro-5H-cyclopenta[b]pyridine. This transformation typically employs catalysts like palladium on carbon (Pd/C) and proceeds under a hydrogen atmosphere to yield the fully saturated bicyclic system. The stereochemistry of the resulting product is dependent on the substrate and reaction conditions.

Transformation Reagents and Conditions Product Notes
Reduction of KetoneSodium borohydride (NaBH₄), Methanol (MeOH)Secondary AlcoholA standard method for converting a carbonyl to a hydroxyl group.
Conversion of Alcohol to Tosylatep-Toluenesulfonyl chloride (TsCl), Pyridine (B92270)TosylateCreates a good leaving group for subsequent nucleophilic substitution.
Catalytic HydrogenationH₂, Palladium on Carbon (Pd/C)Saturated Bicyclic SystemUsed to reduce the double bonds in unsaturated precursors.

Regioselective and Chemoselective Transformations

Regioselective and chemoselective reactions are crucial for the controlled functionalization of the this compound nucleus, especially when multiple reactive sites are present.

An example of a regioselective reaction on a related unsaturated system is the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogues. rsc.org This reaction selectively oxidizes the methylene (B1212753) group adjacent to the pyridine ring, yielding the corresponding 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. rsc.org This highlights the ability to target specific positions on the cyclopentane portion of the ring system.

Chemoselectivity is often demonstrated in reactions involving the nitrogen atom versus other functional groups. For instance, in the presence of a reducible functional group on the cyclopentane ring, the choice of reducing agent can determine the outcome. A mild reducing agent might selectively reduce a ketone, leaving an ester group intact, while a stronger reducing agent could reduce both.

Nitrogen Heterocycle Reactivity

The secondary amine within the piperidine (B6355638) ring of this compound is a key site of reactivity. As a nucleophile, it readily participates in a variety of bond-forming reactions.

N-Alkylation and N-Acylation: The nitrogen atom can be alkylated with alkyl halides or acylated with acyl chlorides or anhydrides. These reactions typically proceed under basic conditions to neutralize the acid byproduct. For example, the reaction with an alkyl halide in the presence of a non-nucleophilic base like potassium carbonate would yield the corresponding N-alkylated derivative. Similarly, acylation with acetic anhydride (B1165640) in the presence of a base like pyridine would furnish the N-acetylated product.

It is noteworthy that the reaction of aromatic pyridine with acetic anhydride can lead to the formation of N-acetyl-1,2-dihydro-2-pyridylacetic acid, indicating the potential for complex reactivity beyond simple N-acylation, although such a pathway is less likely for the already saturated this compound.

Reaction Reagents Product
N-AlkylationAlkyl halide (e.g., CH₃I), K₂CO₃N-Alkyl-octahydro-1H-cyclopenta[b]pyridine
N-AcylationAcyl chloride (e.g., CH₃COCl), TriethylamineN-Acyl-octahydro-1H-cyclopenta[b]pyridine
N-AcylationAcetic anhydride ((CH₃CO)₂O), PyridineN-Acetyl-octahydro-1H-cyclopenta[b]pyridine

Ring-Opening and Rearrangement Pathways

Transformations that alter the bicyclic scaffold itself, through either ring-opening or rearrangement, provide pathways to novel heterocyclic structures.

A significant rearrangement applicable to derivatives of this compound is the Beckmann rearrangement . This reaction involves the acid-catalyzed conversion of an oxime to an amide. If an oxime is formed from a ketone at the 5-position of the this compound nucleus (an octahydro-1H-cyclopenta[b]pyridin-5-one oxime), the Beckmann rearrangement would lead to the formation of a ring-expanded lactam, specifically a derivative of hexahydro-2H-pyrrolo[1,2-a]azepin-one. The migration of the carbon atom anti-periplanar to the oxime's hydroxyl group dictates the structure of the resulting lactam.

This rearrangement is a powerful tool for expanding the six-membered piperidine ring into a seven-membered azepane ring, thereby accessing a different class of bicyclic heterocycles.

Starting Material Reaction Reagents Product
Octahydro-1H-cyclopenta[b]pyridin-5-oneOxime formationHydroxylamine (NH₂OH)Octahydro-1H-cyclopenta[b]pyridin-5-one oxime
Octahydro-1H-cyclopenta[b]pyridin-5-one oximeBeckmann RearrangementStrong acid (e.g., H₂SO₄, PPA)Hexahydro-2H-pyrrolo[1,2-a]azepin-one derivative

Conformational Analysis and Stereochemical Considerations

Bicyclic Ring Systems and Conformational Dynamics

The structure of octahydro-1H-cyclopenta[b]pyridine is analogous to that of decalin, with a cyclopentane (B165970) ring fused to a piperidine (B6355638) ring. This fusion of a five-membered and a six-membered ring introduces significant conformational constraints. The piperidine ring, similar to cyclohexane (B81311), can theoretically adopt several conformations, including the chair, boat, and twist-boat forms. libretexts.org However, the fusion to the cyclopentane ring system significantly influences the relative energies and interconversion pathways of these conformers.

The two rings in this compound can be fused in either a cis or trans configuration at the bridgehead carbons (C4a and C7a). This gives rise to two distinct diastereomeric series, each with its own set of possible conformations. acs.org

cis-Octahydro-1H-cyclopenta[b]pyridine: In this isomer, the bridgehead hydrogens are on the same side of the fused bond. The cis-fused system is relatively flexible and can undergo a ring-flipping process, similar to cis-decalin. This allows for interconversion between two chair-like conformations of the piperidine ring. acs.org

trans-Octahydro-1H-cyclopenta[b]pyridine: Here, the bridgehead hydrogens are on opposite sides. The trans-fusion locks the piperidine ring into a rigid chair conformation, preventing ring inversion. This rigidity is a hallmark of trans-fused bicyclic systems. acs.org

The cyclopentane ring is not planar and exists in puckered conformations, most commonly the envelope and twist forms. The fusion to the piperidine ring will favor specific puckering modes of the cyclopentane ring to minimize steric strain at the ring junction.

Chirality and Stereoisomerism of this compound

The presence of multiple stereocenters in this compound leads to a rich stereoisomeric landscape. The bridgehead carbons (C4a and C7a) are chiral centers. The carbon atoms in the cyclopentane and piperidine rings can also become chiral upon substitution.

The nitrogen atom in the piperidine ring can also be a stereocenter if it is trivalent and bonded to three different groups. However, in many amines, rapid pyramidal inversion at the nitrogen atom leads to a racemic mixture of interconverting enantiomers at room temperature, making the resolution of these enantiomers challenging. nih.gov The energy barrier for this inversion is typically low, around 25 kJ/mol. nih.gov In a fused ring system like this compound, the ring constraints can influence the rate of nitrogen inversion. nih.gov

The total number of possible stereoisomers for the parent, unsubstituted this compound is determined by the configuration at the two bridgehead carbons. This results in the existence of enantiomeric pairs for both the cis and trans isomers. For instance, (4aR,7aS)-octahydro-1H-cyclopenta[b]pyridine and (4aS,7aR)-octahydro-1H-cyclopenta[b]pyridine are enantiomers of the trans isomer. Similarly, the cis isomer exists as a pair of enantiomers. The synthesis of specific stereoisomers often requires stereocontrolled synthetic strategies. nih.gov

Influence of Substituents on Conformational Preferences

The introduction of substituents on the this compound skeleton can significantly alter the conformational equilibrium. The principles governing substituent effects in piperidine and cyclohexane rings are largely applicable here.

Substituents on the Piperidine Ring:

Equatorial vs. Axial Preference: In general, substituents on a chair-like piperidine ring prefer to occupy the equatorial position to minimize 1,3-diaxial interactions, which are a form of steric strain. The conformational free energy difference (A-value) quantifies this preference. For example, a methyl group on a cyclohexane ring has an A-value of approximately 1.7 kcal/mol, favoring the equatorial position.

N-Substituents: The nature of the substituent on the nitrogen atom is particularly influential.

N-Alkyl groups: Small alkyl groups on the nitrogen may not drastically alter the chair conformation's stability.

N-Acyl groups: An acyl group on the nitrogen introduces pseudo-allylic strain (A(1,3) strain). acs.orgnih.gov This arises from the interaction between the acyl group and a substituent at the C2 or C7a position. To alleviate this strain, the substituent at C2 or C7a may be forced into an axial orientation. acs.orgnih.gov This effect can lead to a preference for twist-boat conformations in some N-acylpiperidines. researchgate.netrsc.org Quantum mechanics calculations have shown that for N-acylpiperidines, the axial orientation of a 2-substituent can be favored by up to -3.2 kcal/mol. researchgate.netrsc.org

The following table illustrates the calculated energy differences for different conformers of a model N-acylpiperidine, highlighting the influence of pseudo-allylic strain.

Conformer of 2-methyl-N-acetylpiperidineRelative Free Energy (ΔG, kcal/mol)
Chair (axial 2-methyl)0.0
Chair (equatorial 2-methyl)+2.0
Twist-boat+1.2
Data derived from computational studies on N-acylpiperidines and is intended to be illustrative for the this compound system. researchgate.net

Substituents on the Cyclopentane Ring:

Substituents on the cyclopentane ring will also adopt positions that minimize steric interactions with the rest of the molecule, particularly with the adjacent piperidine ring. The puckering of the cyclopentane ring will adjust to accommodate the steric bulk of the substituents.

Experimental and Theoretical Approaches to Conformational Elucidation

A combination of experimental and theoretical methods is crucial for a comprehensive understanding of the conformational landscape of this compound.

Experimental Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for conformational analysis in solution. uni.lu

1H NMR: The coupling constants (J-values) between vicinal protons provide information about the dihedral angles between them, which in turn helps to define the ring conformation. For example, a large J-value (around 10-13 Hz) between two vicinal protons typically indicates a trans-diaxial relationship in a chair conformation, while smaller J-values (2-5 Hz) are consistent with axial-equatorial or equatorial-equatorial relationships.

13C NMR: The chemical shifts of the carbon atoms are sensitive to their steric environment. For instance, in decalin systems, the chemical shifts of the bridgehead carbons can distinguish between cis and trans isomers. openaccessjournals.com

Nuclear Overhauser Effect (NOE): NOE experiments provide information about through-space proximity between protons, which helps in determining the relative stereochemistry and conformation.

X-ray Crystallography: This technique provides the most definitive information about the conformation of a molecule in the solid state. researchgate.netresearchgate.net It allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the exact chair, boat, or twist-boat conformation of the piperidine ring and the puckering of the cyclopentane ring. researchgate.net X-ray data from related substituted piperidine derivatives have confirmed the preference for chair conformations and the axial orientation of certain substituents due to steric and electronic effects. rsc.org

Theoretical Approaches:

Molecular Mechanics (MM): MM calculations use classical force fields to estimate the energies of different conformations. nih.gov This method is computationally efficient and allows for the exploration of a large conformational space to identify low-energy conformers.

Quantum Mechanics (QM) Calculations: QM methods, such as Density Functional Theory (DFT), provide more accurate energies and geometries for the conformers. mdpi.com They are particularly useful for understanding the electronic effects that influence conformational preferences, such as the pseudo-allylic strain in N-acyl derivatives. researchgate.net Computational studies on related systems have been instrumental in rationalizing experimentally observed conformational preferences.

The following table presents a hypothetical comparison of experimental and theoretical data for a substituted this compound, illustrating how these methods complement each other.

MethodParameterFinding
1H NMR3JHH coupling constantsLarge (11 Hz) and small (3 Hz) couplings suggest a chair conformation for the piperidine ring.
X-ray CrystallographyTorsional anglesConfirms a distorted chair conformation in the solid state with specific bond angles.
DFT CalculationsRelative energiesCalculates the energy difference between chair and boat conformers to be approximately 5 kcal/mol.
This table is a representative example based on data from analogous bicyclic systems and is for illustrative purposes.

Application in Medicinal Chemistry and Biological Sciences

Octahydro-1H-cyclopenta[b]pyridine as a Privileged Scaffold for Bioactive Compounds

The pyridine (B92270) unit, a key component of the this compound core, is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This term refers to molecular frameworks that are able to bind to multiple, diverse biological targets, making them valuable starting points for the development of new drugs. nih.gov The pyridine ring is present in numerous natural products, including nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP) and vitamins B3 and B6, as well as in many FDA-approved drugs. nih.gov

The fusion of a cyclopentane (B165970) ring to the pyridine system, resulting in the this compound scaffold, creates a conformationally restricted, bicyclic structure. This inherent rigidity is advantageous in drug design, as it can lead to higher potency and selectivity for biological targets compared to more flexible molecules. researchgate.net The three-dimensional nature of this scaffold allows for precise spatial orientation of functional groups, facilitating optimal interactions with the binding sites of proteins and other biological macromolecules. researchgate.netnih.gov Researchers utilize this scaffold as a template to build libraries of diverse compounds, enhancing structural and physicochemical properties to develop potent and safe bioactive agents. nih.gov

Design and Synthesis of Conformationally Restricted Analogues for Biological Activity

Conformational restriction is a widely used strategy in medicinal chemistry to improve the biological profile of a molecule. researchgate.net By reducing the number of possible conformations, it is possible to lock a molecule into its "bioactive" shape—the specific three-dimensional arrangement it adopts when binding to its target. This can enhance binding affinity and selectivity. researchgate.net

The this compound framework is an ideal starting point for creating such conformationally restricted analogues. A key synthetic approach involves the catalytic reduction (hydrogenation) of the pyridine ring within a precursor molecule, which establishes the saturated bicyclic core. researchgate.netnih.gov For instance, one synthetic route to a specific analogue, rel-(4aS,6R,7aR)-octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid, was achieved in an eight-step sequence. This process utilized the reaction of 2,3-bis(chloromethyl)pyridine (B1602016) with a C1-binucleophile, followed by the crucial catalytic reduction of the pyridine ring, to yield the final conformationally restricted product. researchgate.netnih.gov Such synthetic strategies allow for the creation of derivatives where the scaffold's geometry is truly three-dimensional, a desirable feature for exploring interactions with complex biological targets. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For pyridine-based compounds, including derivatives of this compound, SAR studies help identify which functional groups and structural modifications enhance or diminish potency and selectivity. nih.gov

General SAR principles for pyridine derivatives often show that the presence and position of specific substituents, such as hydroxyl (-OH), methoxy (B1213986) (-OMe), carbonyl (-C=O), and amino (-NH2) groups, can significantly enhance antiproliferative activity against cancer cell lines. nih.gov Conversely, the addition of bulky groups or halogen atoms may decrease activity. nih.gov

In the context of cyclopenta[c]pyridine derivatives, which are structurally related to the this compound core, modifications at specific positions have yielded compounds with significant biological effects. For example, in a series of 5-aryl-cyclopenta[c]pyridine derivatives developed from the natural product cerbinal, SAR studies revealed that introducing an aryl group at the 5-position was crucial for activity. nih.gov

Table 1: SAR Findings for 5-Aryl-cyclopenta[c]pyridine Derivatives

Compound ID Substitution Target/Activity Key Finding
4g Not specified in snippet Anti-TMV Activity Showed higher anti-TMV activity than the commercial drug ribavirin. nih.gov
4k m-methoxyphenyl Anti-TMV Activity Displayed the most potent in vivo anti-TMV activity and low toxicity. nih.gov

| 4i | 3,4,5-trifluorophenyl | Fungicidal Activity | Exhibited outstanding inhibition (91.9%) against Sclerotinia sclerotiorum. nih.gov |

These studies demonstrate that systematic modification of the core scaffold allows for the fine-tuning of biological activity, leading to the identification of potent candidates for various therapeutic or agricultural applications. nih.gov

Molecular Target Identification and Mechanisms of Action

Identifying the molecular targets of bioactive compounds is crucial for understanding their mechanism of action and for further drug development. Derivatives of pyridine-containing scaffolds have been shown to interact with a wide range of biological targets.

For example, various pyridine derivatives have been identified as inhibitors of key enzymes involved in disease processes. Structure-guided design has led to the discovery of substituted pyridine derivatives that act as inhibitors of HIF-1alpha prolyl hydroxylase, a target relevant to hypoxia-inducible factor (HIF-1) pathways. nih.gov Other research programs have designed and synthesized imidazo[1,2-a]pyridine (B132010) derivatives that function as potent inhibitors of Never in mitosis (NIMA) related kinase 2 (Nek2), a protein overexpressed in many tumors. nih.govdocumentsdelivered.com

In the specific case of 5-aryl-cyclopenta[c]pyridine derivatives, molecular docking studies suggest that these compounds bind to the Tobacco Mosaic Virus (TMV) receptor proteins. The addition of a benzene (B151609) ring was found to enhance the binding affinity for this target, providing a molecular basis for their observed antiviral activity. nih.gov

Role as γ-Aminobutyric Acid (GABA) Analogues and Neuroactivity Implications

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in maintaining the balance between neuronal excitation and inhibition. nih.gov Deficiencies in GABA signaling are linked to numerous neurological and psychiatric disorders, including Huntington's disease, Parkinson's disease, anxiety, and depression. nih.gov

While increasing GABA levels in the brain is a desirable therapeutic strategy, GABA itself cannot be used effectively as a drug because its high polarity and flexible structure prevent it from crossing the blood-brain barrier. nih.gov To overcome this, medicinal chemists design GABA analogues with improved pharmacological properties. nih.gov

The rigid this compound scaffold is an excellent template for creating conformationally restricted GABA analogues. researchgate.netnih.gov By incorporating a carboxylic acid group onto this bicyclic framework, researchers have synthesized novel compounds designed to mimic the active conformation of GABA. nih.gov For example, rel-(4aS,6R,7aR)-octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid was specifically developed as a bicyclic, conformationally restricted GABA analogue. researchgate.netnih.gov The fixed three-dimensional structure of such analogues may lead to selective interactions with specific GABA transporter (GAT) subtypes or GABA receptors, offering the potential for more targeted therapies for neurological diseases with fewer side effects. researchgate.net

Exploration in Other Therapeutic Areas and Drug Discovery Programs

The versatility of the pyridine scaffold has led to its exploration in a wide array of therapeutic areas beyond neuroactivity. Drug discovery programs continuously investigate novel pyridine-based compounds for various applications.

For instance, derivatives of the related cyclopenta[c]pyridine scaffold have shown significant promise as agricultural agents. Studies on 5-aryl-cyclopenta[c]pyridine derivatives revealed potent activity against plant viruses, such as the Tobacco Mosaic Virus (TMV). nih.gov Some of these compounds also exhibited good larvicidal efficacy against the diamondback moth (Plutella xylostella) and broad-spectrum fungicidal activity against pathogens like Sclerotinia sclerotiorum and Botrytis cinerea. nih.gov

In oncology, imidazo[1,2-a]pyridine derivatives have been designed as inhibitors of Nek2, a kinase implicated in cancer progression, with one compound showing potent inhibitory activity in the nanomolar range against gastric cancer cells. nih.govdocumentsdelivered.com The chromenopyridine scaffold, another related structure, has been used to develop potent antagonists for A1 and A2A adenosine (B11128) receptors, which are targets for treating chronic obstructive pulmonary disease (COPD) and asthma. nih.gov These examples highlight the broad utility of pyridine-based scaffolds in addressing a diverse range of diseases and agricultural challenges. nih.govnih.gov

Biological Evaluation Methodologies

The assessment of the biological activity of this compound derivatives and related compounds involves a variety of established scientific methods. The specific assays used depend on the intended therapeutic target or application.

Anticancer Activity: The antiproliferative effects of new compounds are typically evaluated in vitro using a panel of human cancer cell lines. mdpi.com Common cell lines include T24 (bladder carcinoma) and WM266-4 (melanoma). mdpi.com The potency of the compounds is often determined by calculating the IC50 value, which is the concentration required to inhibit cell growth by 50%. nih.gov

Enzyme Inhibition Assays: To determine if a compound inhibits a specific enzyme, researchers perform enzymatic assays. For example, derivatives have been tested as inhibitors of human monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE) to assess their potential for treating neurodegenerative diseases. mdpi.com

Antiviral and Agricultural Agent Screening: For agricultural applications, compounds are tested for their ability to protect plants from pathogens. The anti-TMV activity of cyclopenta[c]pyridine derivatives was evaluated by measuring their inactivation, curative, and protective effects on host plants. nih.gov Insecticidal activity is assessed through bioassays against specific pests like Plutella xylostella, while fungicidal activity is determined by measuring the inhibition of fungal growth. nih.gov

Molecular Docking: Computational methods like molecular docking are used to predict and analyze how a compound might bind to its molecular target. These studies can provide insights into the structure-activity relationship and help rationalize the observed biological data, as was done to understand the binding of derivatives to TMV receptor proteins. nih.gov

Stability Studies: The stability of a compound under physiological conditions is a critical factor. Hydrolytic stability, for example, can be assessed using analytical techniques like high-performance liquid chromatography (HPLC) to measure the degradation of the compound in an aqueous solution over time. mdpi.com

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Applications for Structural and Electronic Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of computational chemistry for predicting molecular geometries, electronic properties, and spectroscopic data.

While dedicated DFT studies on Octahydro-1H-cyclopenta[b]pyridine are sparse, such calculations would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a wealth of electronic properties can be calculated. These properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability.

Further DFT analysis could generate an electrostatic potential map, which illustrates the charge distribution and helps identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is critical for understanding how the molecule might interact with other chemical species.

Molecular Dynamics Simulations of this compound and Its Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. An MD simulation would provide a dynamic picture of this compound's behavior, revealing how its structure flexes and changes in various environments, such as in a solvent or near a biological membrane.

Conformational Space Exploration and Analysis (e.g., Exit Vector Plots)

The fused ring system of this compound can exist in multiple conformations due to the flexibility of the cyclopentane (B165970) and piperidine (B6355638) rings. Exploring this conformational space is essential for understanding its biological activity, as the bioactive conformation that binds to a target protein may not be the lowest energy state in solution.

Techniques like systematic or stochastic conformational searches can be employed to generate a library of possible low-energy conformations. A more advanced method for analyzing the spatial arrangement of substituents on a scaffold is the use of Exit Vector Plots (EVP). While specific EVPs for this compound are not available, this approach is used to visualize the chemical space covered by a disubstituted scaffold. rsc.org For a derivative of this compound, exit vectors would be defined from the core scaffold to the attachment points of functional groups. By plotting the geometric relationship between these vectors for a multitude of conformations, an EVP can reveal the range of spatial orientations the substituents can adopt, which is a critical aspect of rational drug design and scaffold replacement strategies. rsc.org

Ligand-Target Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is frequently used to predict the interaction between a ligand and a protein receptor. Although no specific docking studies featuring the parent this compound as the primary ligand are prominent in the literature, its derivatives have been investigated as antagonists for the mu-opioid receptor. nih.gov

Furthermore, there are indications that this compound may exhibit analgesic and antihistaminic effects and could act as a competitive inhibitor of α-mannosidase. biosynth.com These potential biological activities suggest that docking studies could be performed against targets such as opioid receptors, histamine (B1213489) receptors, or α-mannosidase to computationally validate these hypotheses. Such a study would involve placing the 3D structure of the compound into the binding site of the target protein and using a scoring function to estimate the strength of the interaction, typically reported as a binding affinity or docking score. The results could guide the synthesis of more potent and selective derivatives.

In Silico Prediction of Bioactivity and Pharmacokinetic Parameters

In the early stages of drug discovery, in silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential bioactivity of a compound. nih.govnih.gov These predictions help to identify molecules with drug-like properties and flag potential liabilities.

For this compound, various physicochemical and pharmacokinetic parameters can be predicted using computational models. Many of these properties are derived from the compound's basic structure and have been computed and are available in public databases like PubChem. nih.gov These predictions are based on quantitative structure-activity relationship (QSAR) models or machine learning algorithms trained on large datasets of experimentally characterized compounds. nih.gov

Below is a table of computationally predicted properties for this compound.

PropertyPredicted ValueSource
Molecular Weight125.21 g/mol PubChem nih.gov
XLogP31.5PubChem nih.gov
Hydrogen Bond Donor Count1PubChem nih.gov
Hydrogen Bond Acceptor Count1PubChem nih.gov
Rotatable Bond Count0PubChem nih.gov
Exact Mass125.120449483 DaPubChem nih.gov
Topological Polar Surface Area12 ŲPubChem nih.gov
Heavy Atom Count9PubChem nih.gov
Complexity101PubChem nih.gov

Additionally, more advanced computational data such as predicted collision cross-sections (CCS) are available. CCS is a measure of the effective area of an ion in the gas phase and is an important parameter in ion mobility-mass spectrometry. The predicted CCS values for different adducts of this compound are presented below.

Adductm/zPredicted CCS (Ų)
[M+H]+126.12773128.2
[M+Na]+148.10967132.9
[M-H]-124.11317128.7
[M+NH4]+143.15427150.8
[M+K]+164.08361130.5
Data sourced from PubChemLite. uni.lu

These in silico predictions provide a foundational understanding of the compound's likely behavior and guide further experimental investigation.

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like octahydro-1h-cyclopenta[b]pyridine. slideshare.net It provides unparalleled insight into the chemical environment of individual atoms. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the molecular puzzle. emory.eduresearchgate.net

One-dimensional NMR, including ¹H and ¹³C NMR, offers the initial and most direct data on the types and numbers of protons and carbons in the molecule. encyclopedia.pub The chemical shifts in a ¹H NMR spectrum indicate the electronic environment of the protons, while the splitting patterns, governed by spin-spin coupling, reveal the number of neighboring protons. slideshare.net For instance, the ¹H NMR spectrum of a simple pyridine (B92270) derivative would show distinct signals for protons in different positions on the ring. nsf.gov

Two-dimensional NMR techniques are indispensable for establishing the connectivity between atoms and elucidating the stereochemistry of the molecule. researchgate.net Key 2D NMR experiments for studying this compound and its analogues include:

COSY (Correlation Spectroscopy): This experiment correlates protons that are coupled to each other, typically those on adjacent carbons. This helps to trace out the spin systems within the molecule, confirming the connectivity of the cyclopentane (B165970) and pyridine rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum. encyclopedia.pub

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between carbons and protons that are separated by two or three bonds. This long-range correlation is vital for piecing together the entire molecular framework, especially across the fusion of the two rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. This is particularly important for establishing the relative stereochemistry at the chiral centers created at the ring fusion. Protons that are close in space, regardless of whether they are on adjacent carbons, will show a cross-peak in the NOESY spectrum.

NMR Technique Information Gained Application to this compound
¹H NMR Electronic environment and number of neighboring protons.Determines the chemical shifts and coupling constants of protons on the cyclopentane and pyridine rings.
¹³C NMR Number and types of carbon atoms.Identifies the carbon skeleton of the fused ring system.
COSY Proton-proton coupling networks.Establishes the connectivity of protons within each ring.
HSQC Direct carbon-proton correlations.Assigns specific protons to their directly attached carbons.
HMBC Long-range carbon-proton correlations (2-3 bonds).Confirms the overall structure and connectivity across the ring fusion.
NOESY Spatial proximity of protons.Elucidates the relative stereochemistry of the molecule.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. youtube.com When coupled with fragmentation techniques, it can also provide valuable structural information. nih.gov For this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

The fragmentation patterns observed in the mass spectrum are characteristic of the molecule's structure. nih.gov The way the molecule breaks apart upon ionization can reveal the nature of its constituent parts. For instance, the fragmentation of ketamine analogues, which share structural similarities with this compound, often involves cleavage of the bonds adjacent to the nitrogen atom and within the cyclohexanone (B45756) ring. nih.gov Similar fragmentation pathways can be anticipated for this compound, providing clues to its structure. Multi-stage fragmentation (MSn) can offer even deeper insights into the substructures of the molecule. chemrxiv.org

Mass Spectrometry Data Interpretation
Molecular Ion Peak (M+) Corresponds to the molecular weight of this compound (125.21 g/mol ). nih.gov
Fragment Ions Result from the cleavage of specific bonds within the molecule, providing structural information.

Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., HPLC, UPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of a sample and for separating different isomers of this compound. mdpi.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These techniques are widely used for the separation and purification of organic compounds. mdpi.com For pyridine derivatives, various HPLC methods, including reversed-phase and HILIC, can be employed. sielc.com The choice of the stationary phase and mobile phase is critical for achieving good separation of isomers.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful combination for separating volatile compounds and identifying them based on their mass spectra. This technique is well-suited for the analysis of this compound and its derivatives, providing both retention time data for separation and mass spectral data for identification. The fragmentation patterns observed in the mass spectrometer can be used to distinguish between different isomers.

Chromatographic Technique Principle Application
HPLC/UPLC Separation based on differential partitioning between a stationary phase and a liquid mobile phase.Purity assessment and separation of stereoisomers of this compound.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by detection by mass spectrometry.Separation and identification of isomers based on retention time and mass spectral fragmentation patterns.

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography is the gold standard for determining the absolute stereochemistry and three-dimensional conformation of a molecule. soton.ac.uk This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained can be used to generate a detailed 3D model of the molecule, showing the precise arrangement of atoms in space. For chiral molecules like this compound, X-ray crystallography can unambiguously determine the R/S configuration at each chiral center. soton.ac.uk

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. fiveable.me The principle is based on the absorption of infrared radiation by molecular vibrations. openstax.org Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. libretexts.org For this compound, the IR spectrum would be expected to show absorptions corresponding to C-H and C-N bonds. The absence of certain peaks can be just as informative as their presence; for example, the lack of a strong absorption in the carbonyl region (around 1700 cm⁻¹) would confirm the absence of a C=O group. openstax.orgpressbooks.pub

Functional Group Characteristic IR Absorption Range (cm⁻¹)
C-H (alkane)2850-2960
C-N1000-1350
N-H (secondary amine)3300-3500 (typically a single, sharp peak)

Role in Asymmetric Synthesis and Chiral Catalysis

Development of Octahydro-1H-cyclopenta[b]pyridine-Based Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. nih.gov After the desired chiral product is formed, the auxiliary is typically removed for reuse. While numerous chiral amines and their derivatives have been successfully developed and utilized as chiral auxiliaries, there are no published studies detailing the synthesis or application of chiral auxiliaries derived from the this compound skeleton. The inherent chirality of certain isomers of this compound, such as the (4aR,7aR) and (4aS,7aS) enantiomers, would theoretically make them candidates for such applications, yet their potential in this regard remains unexplored in the scientific literature.

Ligand Design for Asymmetric Transformations

The design of chiral ligands is a cornerstone of modern asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that can induce high levels of enantioselectivity in a variety of chemical transformations. Pyridine-containing molecules are a prominent class of ligands in catalysis. However, a thorough search of the literature reveals no instances of this compound or its derivatives being used as the primary chiral component in ligand design for asymmetric transformations. Research in this area has focused on other pyridine-containing scaffolds, leaving the potential of this specific bicyclic amine uninvestigated.

Catalytic Applications in Enantioselective Reactions

The ultimate test of a chiral ligand or catalyst is its performance in enantioselective reactions. These reactions are crucial for the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other fine chemicals. Despite the existence of various enantioselective reactions catalyzed by metal complexes with chiral nitrogen-containing ligands, there is no data available on the use of catalysts derived from this compound. Consequently, no data tables of reaction types, substrates, or enantiomeric excesses can be presented.

Q & A

Q. What are the key considerations for synthesizing Octahydro-1H-cyclopenta[b]pyridine derivatives in academic laboratories?

Methodological Answer: Synthesis should prioritize controlled reaction conditions (e.g., microwave-assisted organic synthesis for improved yield and reduced side products) and strict adherence to safety protocols, including inert atmospheres to prevent degradation. Post-synthesis, purity must be verified via HPLC or GC-MS, and intermediates should be stabilized using anhydrous solvents. Critical safety measures include avoiding water contact (due to hydrolysis risks) and ensuring proper ventilation to mitigate inhalation hazards .

Q. How can researchers ensure the structural integrity of this compound during experimental handling?

Methodological Answer: Structural integrity requires storage in airtight, light-resistant containers under dry, inert gas (e.g., argon) at temperatures below 25°C. Characterization should combine 1^1H/13^13C NMR for stereochemical confirmation and X-ray crystallography for absolute configuration determination. Degradation risks, such as oxidation or ring-opening, can be minimized by avoiding protic solvents and UV exposure .

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight, while 2D NMR (e.g., COSY, NOESY) resolves complex stereochemistry. IR spectroscopy identifies functional groups like NH or OH, which may indicate unintended hydration. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural validation .

Advanced Research Questions

Q. What computational methods are effective in predicting the antioxidant activity of this compound derivatives?

Methodological Answer: Density Functional Theory (DFT) calculations can model hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms. Substituent effects (e.g., electron-donating groups like N,N-dimethylamino) are analyzed via frontier molecular orbital (FMO) theory, correlating HOMO-LUMO gaps with experimental DPPH/ABTS radical scavenging assays. Solvent polarity effects on reactivity are simulated using polarizable continuum models (PCM) .

Q. How can conflicting data on the solubility and stability of this compound in different solvents be resolved?

Methodological Answer: Systematic solubility studies should employ UV-Vis spectrophotometry to track absorbance maxima shifts under varying solvent polarities (e.g., from hexane to DMSO). Stability is assessed via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. Conflicting results often arise from trace impurities; thus, solvent pre-purification (e.g., molecular sieves for drying) is critical .

Q. What strategies enhance the environmental safety profile of this compound-based compounds?

Methodological Answer: Modify substituents to reduce aquatic toxicity (e.g., replacing halogen groups with biodegradable moieties). Environmental persistence is evaluated using OECD 301F biodegradation tests. For lab waste, ultrasonic degradation (optimized at 20 kHz, pH 7–9) can mineralize the compound, reducing bioaccumulation risks .

Q. How do N-alkylation and substituent positioning influence the electrochemical oxidation potentials of this compound analogs?

Methodological Answer: Cyclic voltammetry (CV) in acetonitrile or DMF quantifies oxidation potentials. N-alkylation (e.g., methyl vs. ethyl groups) lowers oxidation potentials by stabilizing radical intermediates, as evidenced by linear free-energy relationships (LFER). Substituent positioning (para vs. meta) is analyzed via Hammett plots, correlating σ values with redox behavior .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental antioxidant activity data?

Methodological Answer: Reassess computational parameters (e.g., basis set selection in DFT) and validate experimental conditions (e.g., radical concentration in DPPH assays). Cross-check with alternative methods like FRAP (ferric reducing ability) and electrochemical oxidation potential measurements. Contradictions often arise from solvent effects or unaccounted side reactions .

Q. What protocols validate the purity of this compound batches in multi-institutional studies?

Methodological Answer: Implement a harmonized analytical workflow:

  • Step 1: LC-MS with a C18 column (acetonitrile/water gradient) to detect impurities.
  • Step 2: Quantitative 1^1H NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene).
  • Step 3: Inter-laboratory cross-validation via round-robin testing .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Preventive Measures: Use explosion-proof equipment (due to flammability risks), conduct reactions in fume hoods, and avoid skin contact with nitrile gloves.
  • Emergency Response: For spills, neutralize with vermiculite and dispose as hazardous waste (P501). In case of inhalation, administer oxygen and seek immediate medical attention (P304+P340) .

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Feasible Synthetic Routes

Reactant of Route 1
Octahydro-1h-cyclopenta[b]pyridine
Reactant of Route 2
Octahydro-1h-cyclopenta[b]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.